![molecular formula C19H17N5S B2563335 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 955966-42-4](/img/structure/B2563335.png)
5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (DPT) is an organosulfur compound with a wide range of applications in the scientific research field. It is a triazole derivative that has been synthesized and studied for its various properties and effects. DPT is an important compound for the development of novel therapeutic agents, as well as for its potential use in the diagnosis and treatment of diseases.
Scientific Research Applications
Antioxidant Properties
5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: exhibits antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in preventing diseases associated with oxidative stress, such as cancer, cardiovascular disorders, and neurodegenerative conditions .
Pancreatic Lipase Inhibition
The compound has shown promise as a pancreatic lipase (PL) inhibitor. PL is an enzyme involved in lipid digestion, and inhibiting its activity can be beneficial for managing obesity. Studies have demonstrated that this compound effectively inhibits PL, making it a potential candidate for anti-obesity drug development .
Drug Development for Obesity
Given the rising global obesity epidemic, novel drug candidates are urgently needed. Researchers are exploring the molecular aspects of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol as part of drug development efforts. Its PL inhibition properties make it an attractive target for combating obesity-related complications .
Synthesis and Characterization
Scientists have synthesized and characterized this compound to understand its chemical properties, stability, and reactivity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its structure and behavior .
Antiviral Activity
While not extensively studied, some research suggests that derivatives of this compound may exhibit antiviral activity. Investigations have focused on its potential to inhibit viruses, particularly herpes simplex virus type-1 (HSV-1). Further studies are needed to explore its efficacy and mechanism of action .
ADMET Properties
The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been evaluated using computational tools. Predictive models help assess its safety profile and guide drug development. Overall, the ADMET predictions align with its observed antioxidant and PL inhibitory activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
The compound could potentially bind to the active site of the enzyme, preventing it from breaking down dietary fats into smaller molecules that can be absorbed by the body .
Biochemical Pathways
By inhibiting pancreatic lipase, the compound could affect the lipid metabolism pathway. This could lead to a decrease in the absorption of dietary fats, potentially aiding in weight loss .
Pharmacokinetics
Similar compounds have been shown to have good binding affinity and admet properties .
Result of Action
The inhibition of pancreatic lipase could lead to a decrease in the absorption of dietary fats. This could potentially result in weight loss and could be beneficial for individuals with obesity .
properties
IUPAC Name |
3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-2-23-18(21-22-19(23)25)16-13-20-24(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXAOQALXBDAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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